4-Chloro-1,2-dihydro-1-phenylpyridazine-3,6-dione 4-Chloro-1,2-dihydro-1-phenylpyridazine-3,6-dione
Brand Name: Vulcanchem
CAS No.: 1698-55-1
VCID: VC21264793
InChI: InChI=1S/C10H7ClN2O2/c11-8-6-9(14)13(12-10(8)15)7-4-2-1-3-5-7/h1-6H,(H,12,15)
SMILES: C1=CC=C(C=C1)N2C(=O)C=C(C(=O)N2)Cl
Molecular Formula: C10H7ClN2O2
Molecular Weight: 222.63 g/mol

4-Chloro-1,2-dihydro-1-phenylpyridazine-3,6-dione

CAS No.: 1698-55-1

Cat. No.: VC21264793

Molecular Formula: C10H7ClN2O2

Molecular Weight: 222.63 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-1,2-dihydro-1-phenylpyridazine-3,6-dione - 1698-55-1

Specification

CAS No. 1698-55-1
Molecular Formula C10H7ClN2O2
Molecular Weight 222.63 g/mol
IUPAC Name 5-chloro-2-phenyl-1H-pyridazine-3,6-dione
Standard InChI InChI=1S/C10H7ClN2O2/c11-8-6-9(14)13(12-10(8)15)7-4-2-1-3-5-7/h1-6H,(H,12,15)
Standard InChI Key ODPNBRBOAQEHKP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C(=O)C=C(C(=O)N2)Cl
Canonical SMILES C1=CC=C(C=C1)N2C(=O)C=C(C(=O)N2)Cl

Introduction

Chemical and Physical Properties

4-Chloro-1,2-dihydro-1-phenylpyridazine-3,6-dione possesses distinct physicochemical characteristics that define its behavior in various chemical environments. These properties are crucial for understanding its reactivity, solubility, and potential applications.

Basic Identification

The compound is unambiguously identified through several standard chemical identifiers, as presented in the following table:

PropertyValue
CAS Number1698-55-1
IUPAC Name5-chloro-2-phenyl-1H-pyridazine-3,6-dione
Molecular FormulaC₁₀H₇ClN₂O₂
Molecular Weight222.63 g/mol
Exact Mass222.02000

Physical Properties

The physical characteristics of 4-Chloro-1,2-dihydro-1-phenylpyridazine-3,6-dione provide insight into its behavior under various experimental conditions:

PropertyValue
Density1.48 g/cm³
Index of Refraction1.66
Partition Coefficient (LogP)1.17920
Polar Surface Area (PSA)54.86000
Boiling PointNot Available
Melting PointNot Available

The compound's moderate LogP value of approximately 1.18 suggests a balance between hydrophilic and lipophilic properties, potentially affecting its solubility in various solvents and its ability to cross biological membranes .

Structural Characteristics

Molecular Structure

The molecular structure of 4-Chloro-1,2-dihydro-1-phenylpyridazine-3,6-dione consists of a pyridazine ring with a phenyl group attached to one nitrogen atom (N-1 position), a chlorine substituent at the C-4 position, and two carbonyl groups at positions C-3 and C-6. This arrangement creates a dihydropyridazine-3,6-dione core structure with specific substituents.

Structural Representations

Several standardized notations exist to represent the structure of this compound:

Representation TypeNotation
SMILESC1=CC=C(C=C1)N2C(=O)C=C(C(=O)N2)Cl
Standard InChIInChI=1S/C10H7ClN2O2/c11-8-6-9(14)13(12-10(8)15)7-4-2-1-3-5-7/h1-6H,(H,12,15)
Standard InChIKeyODPNBRBOAQEHKP-UHFFFAOYSA-N

The structure features conjugated systems that contribute to its chemical reactivity and potential biological interactions. The presence of two carbonyl groups creates potential hydrogen bond acceptor sites, while the N-H group can serve as a hydrogen bond donor .

Synthesis and Preparation

Historical Synthesis Methods

The synthesis of 4-Chloro-1,2-dihydro-1-phenylpyridazine-3,6-dione has been documented in scientific literature dating back to the 1950s and 1960s. Early reports include work by Du Breuil in the Journal of Organic Chemistry (1961) and patents filed by CIBA in 1953 (US2798869) and 1956 (DE950287) .

ClassificationDetails
GHS Signal WordWarning
Hazard StatementsH302 (Harmful if swallowed)
H319 (Causes serious eye irritation)
Precautionary StatementsP264 (Wash hands thoroughly after handling)
P280 (Wear protective gloves/eye protection)
P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing)

Applications and Research

Agricultural Chemistry

The connection to phosphorothioate esters in Du Breuil's work suggests potential applications in agricultural chemistry. Phosphorothioate derivatives have historically been utilized in the development of insecticides and other pest control agents. The pyridazine structure may serve as a key functional group in the design of crop protection chemicals .

Related Compounds

Structural Analogues

Several structurally related compounds exist that share the pyridazine core with different substituents:

  • 4-{[5-Chloro-1-(3,5-dichlorophenyl)-6-oxo-1,6-dihydropyridazin-4-yl]oxy}-3-methoxybenzaldehyde (CAS# 881584-90-3)

  • 1-Phenyl-4,5-dichloro-6-pyridazone

  • 3,5-Dichloro-6-phenylpyridazine

  • 4-(4,5-Dibromo-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide

These compounds share structural similarities but differ in substituent patterns, potentially leading to diverse chemical and biological properties.

Functional Group Relationships

The 1,2,4-triazolidine-3,5-dione moiety appears in related heterocyclic compounds, such as 1,4-dimethyl-2-[2-(pyridin-3-yl)-2H-indazol-5-yl]-1,2,4-triazolidine-3,5-dione, which has been studied for its crystalline properties and potential applications .

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